molecular formula C12H20N2O3 B13452202 Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate

Katalognummer: B13452202
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: KKILBPAPQCVRRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The unique structure of azaspiro compounds makes them valuable in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

The synthesis of tert-butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate involves several steps. One common method starts with the preparation of the azaspiro intermediate, which is then functionalized to introduce the carbamoyl and carboxylate groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents, such as tetrahydrofuran. The final product is obtained through purification techniques, such as column chromatography .

Analyse Chemischer Reaktionen

tert-Butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of novel pharmaceutical compounds. Its unique spirocyclic structure allows for the exploration of new chemical space, which can lead to the discovery of drugs with improved efficacy and safety profiles. In materials science, this compound is used in the development of advanced materials with specific properties, such as enhanced mechanical strength and thermal stability .

Wirkmechanismus

The mechanism of action of tert-butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application of the compound .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate can be compared with other similar compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. These compounds share the spirocyclic structure but differ in the functional groups attached to the spiro ring. The presence of different functional groups can significantly impact the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of tert-butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate .

Eigenschaften

Molekularformel

C12H20N2O3

Molekulargewicht

240.30 g/mol

IUPAC-Name

tert-butyl 6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-5-4-12(14)6-8(7-12)9(13)15/h8H,4-7H2,1-3H3,(H2,13,15)

InChI-Schlüssel

KKILBPAPQCVRRO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.